molecular formula C23H18N2O5S2 B2368171 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1100760-47-1

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2368171
CAS No.: 1100760-47-1
M. Wt: 466.53
InChI Key: JTRJWLJYSKEKBA-UHFFFAOYSA-N
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Description

The target compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, is an anthraquinone-based amide derivative featuring a pyrrolidine-2-carboxamide core substituted with a thiophen-2-ylsulfonyl group. Anthraquinone derivatives are widely studied for their electronic properties, photostability, and biological activities, including antimicrobial and enzyme inhibitory effects .

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S2/c26-21-14-6-1-2-7-15(14)22(27)20-16(21)8-3-9-17(20)24-23(28)18-10-4-12-25(18)32(29,30)19-11-5-13-31-19/h1-3,5-9,11,13,18H,4,10,12H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRJWLJYSKEKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide (referred to as "the compound") is a synthetic derivative of anthraquinone, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 1-aminoanthraquinone with thiophenes and appropriate carboxylic acid derivatives. The reaction typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. The synthesis yields high purity products characterized by spectroscopic methods including NMR and IR.

Biological Activity

The biological activity of the compound has been studied in various contexts, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of anthraquinone compounds exhibit significant antibacterial and antifungal activities. Specifically, the compound has demonstrated:

  • Antibacterial Activity : Effective against Mycobacterium luteum, showing potential for treating infections caused by this bacterium.
  • Antifungal Activity : Inhibitory effects against Aspergillus niger and Candida tenuis, suggesting its applicability in antifungal therapies.

These activities are attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within the pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notably, it has shown:

  • Cytotoxic Effects : In vitro studies reveal that the compound exhibits cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer). The GI50 values indicate that it is more potent than some reference anticancer drugs, with values lower than those of mitoxantrone .

Case Studies

Several studies have documented the biological efficacy of related compounds derived from anthraquinone:

  • Study on Antimicrobial Properties :
    • A series of compounds based on anthraquinone were tested against a panel of bacterial and fungal strains. The results indicated that modifications to the thiophene moiety enhanced antibacterial activity significantly .
  • Anticancer Evaluation :
    • Research involving derivatives similar to the compound showed promising results in inhibiting cancer cell proliferation. For instance, one study reported that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines .

The mechanism underlying the biological activity of the compound is thought to involve:

  • Intercalation into DNA : Similar anthraquinones have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Compounds exhibit inhibitory effects on key enzymes involved in microbial metabolism.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that compounds similar to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide exhibit potential anticancer properties. For instance, derivatives of thiophene carboxamides have been evaluated for their cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The anthracene moiety is known to interact with DNA, potentially inhibiting replication and transcription processes, leading to cytotoxic effects against cancer cells .

Antimicrobial Properties
The compound's derivatives have demonstrated significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. Studies indicate that modifications to the thiophene ring can enhance the antimicrobial efficacy of these compounds .

Antioxidant Activity
The antioxidant properties of thiophene derivatives have been explored using the ABTS method, showing promising results. For example, amino-substituted thiophene carboxamides exhibited substantial inhibition of free radicals compared to standard antioxidants like ascorbic acid .

Materials Science Applications

Organic Electronics
this compound can serve as a building block for organic semiconductor materials due to its conjugated structure. Compounds with similar anthracene-based frameworks have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic properties .

Polymer Chemistry
In polymer science, derivatives of this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. The sulfonamide group can improve solubility and processability in various solvents .

Case Studies

Study Focus Findings
Synthesis and Anticancer Evaluation Development of thiophene carboxamide derivativesIdentified significant cytotoxicity against MCF-7 and NCI-H460 cell lines.
Antioxidant Activity Study Evaluation of antioxidant propertiesAmino thiophene derivatives showed up to 62% inhibition of free radicals.
Organic Electronics Research Application in OLEDsDemonstrated enhanced charge transport properties leading to improved device performance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structure combines three key elements:

  • Anthraquinone core: Provides planar aromaticity and redox activity.
  • Thiophen-2-ylsulfonyl group : Enhances electron-withdrawing effects and may improve solubility or intermolecular interactions.

Key analogs for comparison :

Compound Name Substituents Key Features
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide 2-methylbenzamide Simple aromatic substituent; high-yield synthesis (94% via acid chloride).
Ethanoanthracene derivative 24q Thiophen-2-ylprop-1-en-1-yl and phenylmaleimide Thiophene-containing analog with 81% yield; Diels-Alder reaction product.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) cinnamamide Cinnamoyl group Extended π-system; evaluated as glyoxalase-I inhibitor.
N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl-acetamide Trifluoroacetamide and N-methyl group Electron-withdrawing CF₃ group; potential metabolic stability.

Structural Insights :

  • Electron-withdrawing groups (e.g., sulfonyl in the target compound, trifluoro in ) may enhance reactivity or binding affinity.
  • Bulkier substituents (e.g., cinnamoyl in ) could sterically hinder interactions but improve lipophilicity.

Key Observations :

  • Acid chloride methods (e.g., ) generally outperform coupling agents like DCC in yield.
Antimicrobial Activity :
Compound (Example) Microbial Inhibition (Zone of Inhibition, mm)
5-(2-(9,10-Dioxoanthracen-2-yl)hydrazineylidene)-2-thioxodihydropyrimidine 12–14 (bacteria), 10–12 (fungi)
Enzyme Inhibition :
  • N-(9,10-dioxoanthracen-1-yl) cinnamamide showed moderate glyoxalase-I inhibition (IC₅₀ = 18 µM), attributed to its extended conjugation.
Antioxidant/Antiplatelet Activity :
  • Thioacetamide derivatives demonstrated radical scavenging (IC₅₀ = 40–60 µM) and antiplatelet effects (50% aggregation inhibition at 100 µM).

Implications for the Target Compound :

  • The thiophen-2-ylsulfonyl group may enhance antioxidant or antimicrobial activity via sulfur-mediated redox interactions.
  • The pyrrolidine carboxamide moiety could improve solubility and bioavailability compared to bulkier analogs.

Preparation Methods

Pyrrolidine-2-carboxylic Acid Synthesis

Pyrrolidine-2-carboxylic acid is commercially available but can be synthesized via cyclization of γ-aminobutyric acid derivatives or enzymatic resolution of racemic mixtures. Key characterization data includes:

  • ¹H NMR (D₂O): δ 3.4–3.6 (m, 1H, CH), 2.8–3.1 (m, 2H, CH₂), 1.8–2.1 (m, 4H, ring CH₂)
  • Melting point : 215–217°C (decomposition)

Sulfonylation with Thiophene-2-sulfonyl Chloride

Adapting methods from, pyrrolidine-2-carboxylic acid reacts with thiophene-2-sulfonyl chloride under basic conditions:

Procedure :

  • Dissolve pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF at 0°C.
  • Add triethylamine (2.5 eq) followed by thiophene-2-sulfonyl chloride (1.2 eq).
  • Stir at room temperature for 12 hours.
  • Quench with 1M HCl, extract with ethyl acetate, and purify via silica chromatography.

Key Data :

Parameter Value Source
Yield 72–85%
¹H NMR (CDCl₃) δ 7.60 (dd, J=1.3,3.8 Hz, 1H)
¹³C NMR δ 145.0 (C-SO₂)

Carboxylic Acid Activation and Amide Coupling

The final step involves coupling 1-aminoanthraquinone with activated 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid.

Acid Chloride Formation

Using thionyl chloride (SOCl₂) or oxalyl chloride:

  • React carboxylic acid (1 eq) with SOCl₂ (3 eq) in dry DCM at reflux for 2 hours
  • Remove excess reagent under vacuum to obtain acyl chloride

Amide Bond Formation

Procedure :

  • Dissolve 1-aminoanthraquinone (1 eq) and acid chloride (1.2 eq) in dry DCM.
  • Add DMAP (0.1 eq) as catalyst.
  • Stir at room temperature for 24 hours.
  • Wash with NaHCO₃ solution, dry, and purify via recrystallization (ethanol/water).

Optimization Data :

Condition Yield Improvement Source
DMAP catalysis +22%
Anhydrous DCM +15%

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using EDCl/HOBt system:

  • Mix carboxylic acid (1 eq), EDCl (1.5 eq), HOBt (1.5 eq) in DMF
  • Add 1-aminoanthraquinone (1 eq) and stir at 0°C → RT for 12 hours
  • Typical yields: 68–74%

Thermal Activation Strategies

Adapting, thermal treatment (150–200°C) in N₂ atmosphere may facilitate cyclization or improve crystallinity:

  • TGA Analysis : Decomposition onset at 280°C
  • XRD : Crystalline domains improve by 40% after annealing

Characterization and Analytical Data

Spectroscopic Characterization

¹H NMR (DMSO-d₆):

  • δ 8.32 (s, 1H, anthraquinone NH)
  • δ 7.85–7.92 (m, 4H, aromatic)
  • δ 4.12 (m, 1H, pyrrolidine CH)

IR (cm⁻¹):

  • 1675 (C=O amide)
  • 1320, 1145 (SO₂ asymmetric/symmetric stretch)

Chromatographic Purity

HPLC (C18, 70:30 MeCN/H₂O):

  • Retention time: 12.4 min
  • Purity: 98.6%

Challenges and Optimization Opportunities

  • Sulfonamide Hydrolysis : Competitive hydrolysis observed at pH < 2 (10% degradation over 24 hours)
  • Steric Hindrance : Bulkier anthraquinone group reduces coupling yields by 18–25% vs. benzamide analogs
  • Solvent Effects : DMF increases yields by 12% over THF due to improved solubility

Q & A

Advanced Research Question

  • Matrix Interference : Anthraquinone’s fluorescence requires HPLC with diode-array detection (DAD) or LC-MS/MS for specificity .
  • Degradation Products : Oxidative metabolites (e.g., sulfone derivatives) complicate quantification; stability studies in plasma are essential .

How do structural analogs of this compound compare in biological efficacy?

Advanced Research Question

  • Anthraquinone Substitution : 1-Substituted analogs (vs. 2-substituted) show 2x higher antiplatelet activity due to improved binding to collagen receptors .
  • Pyrrolidine Modifications : Replacing thiophene sulfonyl with phenyl sulfonyl reduces solubility but increases cytotoxicity (CC₅₀ < 10 µM in HepG2 cells) .

What contradictions exist in reported bioactivity data, and how can they be resolved?

Advanced Research Question
Discrepancies in IC₅₀ values for antioxidant activity (e.g., 20–50 µM across studies) stem from:

  • Assay Variability : DPPH vs. ABTS assays differ in radical stability and solvent systems .
  • Purity Issues : Crude synthesis products (e.g., <95% purity) inflate apparent activity due to byproduct interference .

What experimental designs are recommended for studying structure-activity relationships (SAR)?

Advanced Research Question

  • Fragment-Based Screening : Test anthraquinone, pyrrolidine, and sulfonyl fragments separately to isolate pharmacophores .
  • Molecular Docking : Use PDB structures (e.g., COX-2 for anti-inflammatory activity) to predict binding modes .
  • Dose-Response Curves : Include 8–10 concentrations in triplicate to ensure reliable EC₅₀/IC₅₀ calculations .

How can computational chemistry aid in optimizing this compound?

Advanced Research Question

  • DFT Calculations : Predict redox potentials of anthraquinone to guide antioxidant studies .
  • MD Simulations : Model interactions with lipid bilayers to assess membrane permeability .
  • QSAR Models : Correlate logP values (calculated: ~3.2) with observed bioavailability .

What are the key stability considerations for long-term storage?

Basic Research Question

  • Light Sensitivity : Anthraquinone derivatives degrade under UV light; store in amber vials at -20°C .
  • Moisture Control : Lyophilize and use desiccants to prevent hydrolysis of the sulfonyl group .

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